molecular formula C18H14BrFN2O4 B3667519 (5E)-5-({3-BROMO-4-[(3-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE

(5E)-5-({3-BROMO-4-[(3-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE

Cat. No.: B3667519
M. Wt: 421.2 g/mol
InChI Key: JLWJFNLJHZZATI-VGOFMYFVSA-N
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Description

(5E)-5-({3-BROMO-4-[(3-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a unique structure that includes bromine, fluorine, and methoxy groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-({3-BROMO-4-[(3-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the imidazolidine-2,4-dione core: This can be achieved through the reaction of appropriate amines with carbonyl compounds under acidic or basic conditions.

    Introduction of the bromine and fluorine substituents: Halogenation reactions using reagents such as N-bromosuccinimide (NBS) for bromination and Selectfluor for fluorination.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-({3-BROMO-4-[(3-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, it may serve as a probe to study enzyme interactions or as a potential therapeutic agent.

Medicine

Industry

In the industrial sector, this compound could be utilized in the production of specialty chemicals or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which (5E)-5-({3-BROMO-4-[(3-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-({3-BROMO-4-[(3-CHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE
  • (5E)-5-({3-BROMO-4-[(3-METHYLPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE

Uniqueness

The presence of the fluorine atom in (5E)-5-({3-BROMO-4-[(3-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE distinguishes it from similar compounds, potentially enhancing its biological activity and stability.

Properties

IUPAC Name

(5E)-5-[[3-bromo-4-[(3-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrFN2O4/c1-25-15-8-11(7-14-17(23)22-18(24)21-14)6-13(19)16(15)26-9-10-3-2-4-12(20)5-10/h2-8H,9H2,1H3,(H2,21,22,23,24)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWJFNLJHZZATI-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)N2)Br)OCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=O)N2)Br)OCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-({3-BROMO-4-[(3-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE
Reactant of Route 2
Reactant of Route 2
(5E)-5-({3-BROMO-4-[(3-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE

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